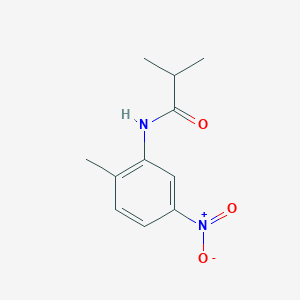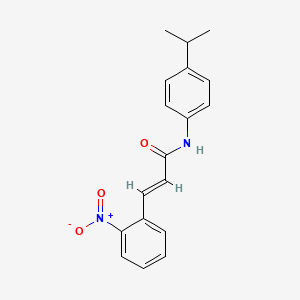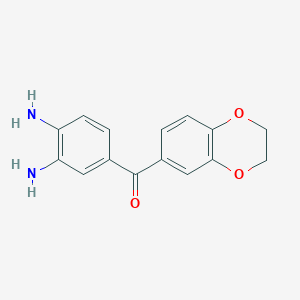
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(cyclopentyloxy)-N'-(2-thienylmethylene)benzohydrazide, commonly known as CTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.
Mecanismo De Acción
CTB reacts with ROS through a nucleophilic addition reaction, forming a highly fluorescent product. The fluorescence emission of CTB is dependent on the concentration of ROS, making it a sensitive tool for detecting changes in ROS levels. CTB has been shown to selectively react with different types of ROS, including hydrogen peroxide, superoxide, and hydroxyl radicals.
Biochemical and Physiological Effects:
CTB has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. CTB can scavenge ROS and protect cells from oxidative stress, which is a major cause of many diseases. CTB has also been shown to inhibit the production of pro-inflammatory cytokines, which play important roles in the development of various diseases. Additionally, CTB has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CTB has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. CTB can be used in a variety of cell types and tissues, making it a versatile tool for studying different biological processes. However, CTB has some limitations, including its potential toxicity and limited stability in biological systems. Further studies are needed to determine the optimal conditions for using CTB in different experimental settings.
Direcciones Futuras
There are several future directions for the use of CTB in scientific research. One potential application is in the development of new therapies for diseases that involve ROS dysregulation, such as cancer and neurodegenerative diseases. CTB can also be used in combination with other fluorescent probes to study the interactions between different ROS and their roles in physiological and pathological processes. Additionally, further studies are needed to optimize the synthesis method of CTB and improve its stability and biocompatibility for use in vivo.
In conclusion, CTB is a promising tool for studying different biological processes due to its high sensitivity and selectivity for ROS. Its potential applications in scientific research are vast, and further studies are needed to fully explore its capabilities.
Métodos De Síntesis
CTB can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxaldehyde and 4-(cyclopentyloxy)benzohydrazide in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure CTB. This synthesis method has been optimized to produce high yields of CTB with good purity.
Aplicaciones Científicas De Investigación
CTB has been widely used in scientific research as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play important roles in various physiological and pathological processes. CTB can selectively react with ROS and emit fluorescence, allowing for real-time monitoring of ROS levels in cells. This application has been used to study the role of ROS in different diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Propiedades
IUPAC Name |
4-cyclopentyloxy-N-[(E)-thiophen-2-ylmethylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c20-17(19-18-12-16-6-3-11-22-16)13-7-9-15(10-8-13)21-14-4-1-2-5-14/h3,6-12,14H,1-2,4-5H2,(H,19,20)/b18-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZOWUUSWEJFWIX-LDADJPATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(cyclopentyloxy)-N'-[(E)-thiophen-2-ylmethylidene]benzohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)
![2-{4-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1-piperazinyl}ethanol](/img/structure/B5861277.png)

![N-(5-methyl-2-pyridinyl)-2-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)acetamide](/img/structure/B5861281.png)
![8-methoxy-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5861287.png)


![3-methyl-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861300.png)
![2-[(2,6-dichlorobenzyl)thio]-N-methylacetamide](/img/structure/B5861301.png)

![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)

